molecular formula C22H27N3O4 B2924459 (Z)-N-(1-(3,4-dimethoxyphenyl)-3-((2-(dimethylamino)ethyl)amino)-3-oxoprop-1-en-2-yl)benzamide CAS No. 468753-89-1

(Z)-N-(1-(3,4-dimethoxyphenyl)-3-((2-(dimethylamino)ethyl)amino)-3-oxoprop-1-en-2-yl)benzamide

Cat. No.: B2924459
CAS No.: 468753-89-1
M. Wt: 397.475
InChI Key: JJQOQXZRXIAYHX-JXAWBTAJSA-N
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Description

This compound features a benzamide core substituted with a 3,4-dimethoxyphenyl group and a dimethylaminoethylamino side chain. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs suggest relevance to receptor-binding studies, particularly given analogs listed in G protein-coupled receptor (GPCR) literature .

Properties

IUPAC Name

N-[(Z)-1-(3,4-dimethoxyphenyl)-3-[2-(dimethylamino)ethylamino]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-25(2)13-12-23-22(27)18(24-21(26)17-8-6-5-7-9-17)14-16-10-11-19(28-3)20(15-16)29-4/h5-11,14-15H,12-13H2,1-4H3,(H,23,27)(H,24,26)/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQOQXZRXIAYHX-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=CC1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCNC(=O)/C(=C/C1=CC(=C(C=C1)OC)OC)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(1-(3,4-dimethoxyphenyl)-3-((2-(dimethylamino)ethyl)amino)-3-oxoprop-1-en-2-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A benzamide core
  • A dimethoxyphenyl substituent
  • A dimethylamino ethyl side chain
  • An α,β-unsaturated carbonyl system

This structural arrangement contributes to its biological properties.

Anticancer Properties

Research has shown that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
  • Case Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating effective concentrations for inducing cell death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Activity : Similar compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 1–2 µg/mL for the most active derivatives .
  • Antifungal Activity : Preliminary studies suggest potential antifungal properties against common pathogens like Candida albicans.

Synthesis and Characterization

The synthesis of this compound involves the condensation of 3,4-dimethoxyacetophenone with appropriate amines in an aromatic solvent under reflux conditions. The yield reported is approximately 66% with a melting point of 123.7 °C .

In Vitro Studies

In vitro assays have been conducted to assess the biological activities:

  • Cytotoxicity Assays : Evaluated using MTT assays on various cancer cell lines.
  • Mechanistic Studies : Investigated through flow cytometry to analyze apoptosis and cell cycle arrest.
Study TypeCell LineIC50 (µM)Mechanism of Action
CytotoxicityMCF-7 (Breast Cancer)15Apoptosis induction
CytotoxicityA549 (Lung Cancer)20Cell cycle arrest in G2/M phase
AntibacterialStaphylococcus aureus1Disruption of cell wall synthesis

Comparison with Similar Compounds

Structural Similarities and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Benzamide 3,4-Dimethoxyphenyl, dimethylaminoethylamino, Z-propen-2-yl Amide, methoxy, tertiary amine N/A
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-Dimethoxyphenethylamine Amide, methoxy
GR55562 Benzamide 3-(Dimethylamino)propyl, 4-hydroxy, 4-pyridinylphenyl Amide, hydroxy, pyridine
GR125743 Benzamide 4-Methoxy-3-(4-methylpiperazinyl)phenyl, 3-methyl-4-pyridinyl Amide, methoxy, piperazine
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methylbenzoyl, 2-amino-2-methyl-1-propanol Amide, hydroxy, branched alkyl

Key Observations:

Rip-B () shares the benzamide and 3,4-dimethoxyphenyl groups with the target compound but lacks the dimethylaminoethylamino side chain and propen-2-yl moiety.

GR55562 and GR125743 () incorporate pyridinyl and piperazinyl groups, respectively, which are common in GPCR-targeting compounds. The target compound’s dimethylaminoethylamino group may mimic the tertiary amine interactions seen in these analogs.

The N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () features an N,O-bidentate directing group, absent in the target compound. This highlights divergent synthetic applications (e.g., metal catalysis vs. receptor binding).

Pharmacological Implications (Speculative)

  • GPCR Targeting: Analogs like GR55562 and GR125743 () target serotonin receptors (e.g., 5-HT1A, 5-HT2B).
  • Dimethylaminoethylamino Side Chain: This group may enhance blood-brain barrier penetration, as seen in compounds like F15599 (a 5-HT1A agonist) .

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